molecular formula C4H5NO2S2 B13111655 2-Methylthiazole-4-sulfinicacid

2-Methylthiazole-4-sulfinicacid

Cat. No.: B13111655
M. Wt: 163.2 g/mol
InChI Key: NMXODJYWJFMQNS-UHFFFAOYSA-N
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Description

2-Methylthiazole-4-sulfinicacid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a sulfinic acid group at the 4-position and a methyl group at the 2-position makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-4-sulfinicacid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 4-position. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfinic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiazole-4-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylthiazole-4-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiazole-4-sulfinicacid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Methylthiazole-4-sulfinicacid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its sulfinic acid group provides a versatile functional group for further chemical modifications, making it valuable in synthetic chemistry and drug development .

Properties

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

IUPAC Name

2-methyl-1,3-thiazole-4-sulfinic acid

InChI

InChI=1S/C4H5NO2S2/c1-3-5-4(2-8-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

NMXODJYWJFMQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)S(=O)O

Origin of Product

United States

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